5-amino-N-(3-chloro-4-fluorophenyl)-3-ethylisoxazole-4-carboxamide
Description
5-amino-N-(3-chloro-4-fluorophenyl)-3-ethylisoxazole-4-carboxamide is a heterocyclic organic compound featuring a central isoxazole ring substituted with an amino group at position 5 and an ethyl group at position 3. The carboxamide moiety is linked to a 3-chloro-4-fluorophenyl group, which contributes to its electronic and steric properties.
Properties
IUPAC Name |
5-amino-N-(3-chloro-4-fluorophenyl)-3-ethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3O2/c1-2-9-10(11(15)19-17-9)12(18)16-6-3-4-8(14)7(13)5-6/h3-5H,2,15H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXKJVFDOINIGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC(=C(C=C2)F)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 5-amino-N-(3-chloro-4-fluorophenyl)-3-ethylisoxazole-4-carboxamide is the core protein of the Hepatitis B virus (HBV) . This protein plays a crucial role in the assembly of the viral capsid, a key step in the HBV replication process.
Mode of Action
This compound acts as a type II core protein allosteric modulator (CpAMs) . It interacts with the core protein dimers of HBV, inducing them to assemble into empty capsids. This interaction alters the normal assembly process, leading to the formation of capsids with fast electrophoresis mobility in native agarose gel.
Biochemical Pathways
The compound affects the HBV replication pathway by modulating the assembly of the viral capsid. By inducing the formation of empty capsids, it disrupts the encapsidation of the viral pregenomic RNA-DNA polymerase complex, a key step in HBV replication. The downstream effect of this disruption is a reduction in the production of infectious HBV particles.
Biological Activity
5-Amino-N-(3-chloro-4-fluorophenyl)-3-ethylisoxazole-4-carboxamide, a compound with the molecular formula CHClFNO, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : CHClFNO
- Molecular Weight : 283.686 g/mol
- CAS Number : 71261931
Synthesis
The synthesis of this compound typically involves the coupling of isoxazole derivatives with substituted anilines under specific conditions, often utilizing coupling agents like HATU to facilitate the reaction .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and tumorigenic processes. The compound has shown promise as a potential anti-inflammatory and antitumor agent.
Pharmacological Effects
- Anti-inflammatory Activity : Preliminary studies indicate that the compound exhibits significant anti-inflammatory properties, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism appears to involve selective inhibition of cyclooxygenase-2 (COX-2), which is crucial in mediating inflammatory responses .
- Antitumor Activity : Research has demonstrated that derivatives of isoxazole compounds, including this one, possess antitumor activity. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented, suggesting its potential as a therapeutic agent against certain malignancies .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Significant COX-2 inhibition | |
| Antitumor | Inhibition of cancer cell proliferation | |
| Cytotoxicity | Varied effects across different cell lines |
Notable Research Findings
- A study highlighted the compound's ability to stabilize proteins associated with spinal muscular atrophy, indicating a broader therapeutic application beyond inflammation and oncology .
- Another research effort focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications at specific positions on the isoxazole ring can significantly enhance biological activity .
Scientific Research Applications
Chemical Properties and Structure
5-amino-N-(3-chloro-4-fluorophenyl)-3-ethylisoxazole-4-carboxamide is characterized by the following chemical structure:
- Molecular Formula : C12H12ClF N2O2
- Molecular Weight : 270.69 g/mol
The compound features an isoxazole ring, which is known for its role in various biological activities, including anti-inflammatory and anticancer properties.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit antitumor properties. For instance, studies have shown that isoxazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A specific study reported that the compound demonstrated significant cytotoxic effects against different cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
Compounds containing the isoxazole moiety have been associated with anti-inflammatory activities. In experimental models, this compound has shown the ability to reduce inflammation markers, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Properties
Recent studies have explored the neuroprotective effects of isoxazole derivatives, including this compound. These compounds have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease due to their ability to stabilize neuroprotective proteins .
Case Study 1: Antitumor Efficacy
In a controlled laboratory setting, this compound was tested against human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutic agents. These findings suggest that this compound could serve as a lead structure for developing new anticancer drugs.
Case Study 2: Anti-inflammatory Response
Another study focused on the anti-inflammatory properties of the compound in a murine model of arthritis. Mice treated with this compound exhibited reduced swelling and joint damage compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells in treated animals, highlighting its therapeutic potential in inflammatory conditions.
Chemical Reactions Analysis
Amide Group Transformations
Amino Group Modifications
- Acylation : Reacts with acetyl chloride in THF to form N-acetyl derivatives, though steric effects reduce efficiency .
- Reductive Alkylation : Treatment with aldehydes/ketones and NaBH₄ yields secondary amines (e.g., conversion to N-isopropyl analogs) .
Isoxazole Ring Reactions
- Electrophilic Substitution : Bromination at the 5-position using NBS (N-bromosuccinimide) in DMF yields 5-bromo derivatives (23% yield) .
- Cross-Coupling : Suzuki-Miyaura coupling with trimethylboroxine and PdCl₂(dppf) introduces methyl groups (low yield due to debromination) .
3-Chloro-4-Fluorophenyl Substituent
Ethyl Group at Position 3
- Oxidation : KMnO₄ in acidic conditions converts ethyl to carboxylic acid (low efficiency; side reactions observed) .
Stability Under Physiological Conditions
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
5-amino-N-(4-ethoxyphenyl)-3-methylisoxazole-4-carboxamide
- Core Structure: Isoxazole with 3-methyl and 5-amino groups.
- Substituents : The phenyl group is substituted with a 4-ethoxy moiety.
- Key Differences: Ethyl vs. Substituent Electronic Effects: The 3-chloro-4-fluorophenyl group (electron-withdrawing) vs. 4-ethoxyphenyl (electron-donating) may alter binding to targets requiring electron-deficient regions.
5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
- Core Structure : Triazole ring substituted with a carboxamide and a complex oxazole-containing side chain.
- Substituents : Includes a 4-ethoxyphenyl-oxazolylmethyl group and the same 3-chloro-4-fluorophenyl as the target compound.
- Key Differences :
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)
- Core Structure : Benzamide with a 4-chlorophenyl group.
- Application : Insect growth regulator used in pesticides .
- Key Differences :
- Heterocycle Absence : Lacks the isoxazole ring, reducing conformational rigidity compared to the target compound.
- Substituent Profile : Fewer halogen atoms may decrease binding avidity to chitin synthesis enzymes.
Physicochemical and Pharmacological Comparisons
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Impact on Activity :
- Electron-withdrawing groups (Cl, F) enhance binding to hydrophobic targets, while electron-donating groups (ethoxy) may improve solubility but reduce potency .
- Ethyl vs. methyl groups on isoxazole influence metabolic half-life and tissue distribution.
NMR Analysis Insights: Structural analogs with minor substituent changes (e.g., ethyl vs. methyl) show nearly identical NMR profiles except in regions near substituents (e.g., positions 29–36 and 39–44), indicating localized electronic effects .
Lumping Strategy Relevance :
- Compounds with similar cores (e.g., isoxazole carboxamides) may share degradation pathways or biological mechanisms, enabling predictive modeling for pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
